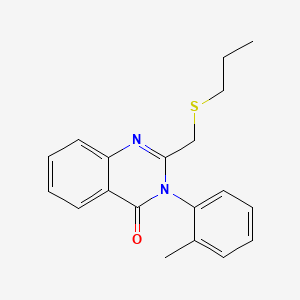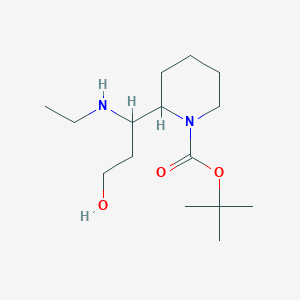![molecular formula C19H17F3N4O2 B13948765 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a quinazolinone core. The presence of fluorine atoms often enhances the biological activity and metabolic stability of organic compounds, making this compound a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Fluorine Atoms:
Coupling Reactions: The final step involves coupling the quinazolinone core with the 3,5-difluorophenyl and ethyl-methyl-amino groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The presence of fluorine atoms can enhance the binding affinity of the compound to its targets, increasing its potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(3,5-difluorophenyl)amino]methyl}phenoxy)acetamide
- {2-[(3,5-difluorophenyl)amino]ethyl}diethylamine
Comparison
Compared to similar compounds, 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide is unique due to its specific arrangement of fluorine atoms and the quinazolinone core. This unique structure can result in different biological activities and properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17F3N4O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-N-[2-[ethyl(methyl)amino]-7-fluoro-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C19H17F3N4O2/c1-3-25(2)19-23-16-10-12(20)4-5-15(16)18(28)26(19)24-17(27)8-11-6-13(21)9-14(22)7-11/h4-7,9-10H,3,8H2,1-2H3,(H,24,27) |
InChI Key |
WOFABAYTZCRLND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=C(C=CC(=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


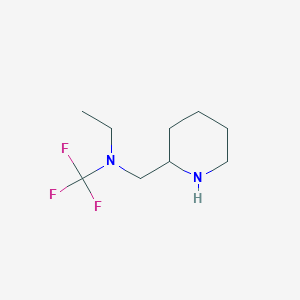
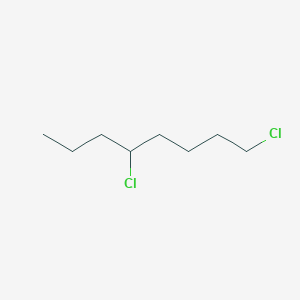
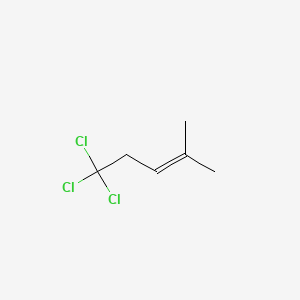
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
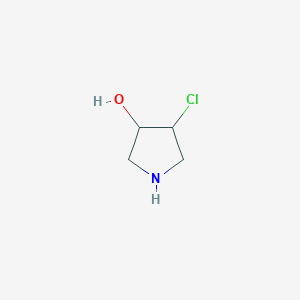
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
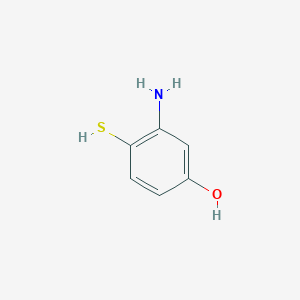
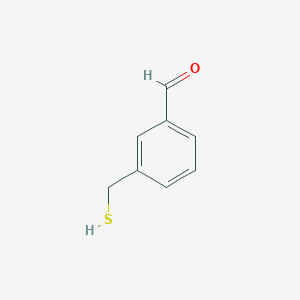
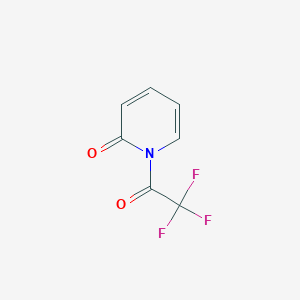
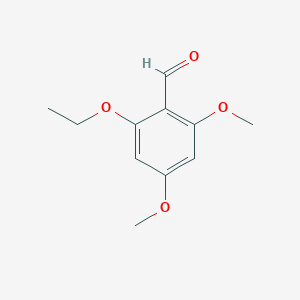
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)
